molecular formula C22H18N2O6S B12480436 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate

Cat. No.: B12480436
M. Wt: 438.5 g/mol
InChI Key: IPJYXTBJNANLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate typically involves the reaction of 2-mercaptoaniline with acid chlorides. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, as a Kv1.3 ion channel inhibitor, it binds to the ion channel and blocks its activity, thereby modulating immune responses . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C22H18N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2,4-dimethoxybenzoate

InChI

InChI=1S/C22H18N2O6S/c1-28-15-10-11-17(19(13-15)29-2)22(25)30-16-7-5-6-14(12-16)23-21-18-8-3-4-9-20(18)31(26,27)24-21/h3-13H,1-2H3,(H,23,24)

InChI Key

IPJYXTBJNANLAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.